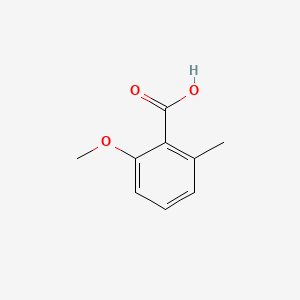

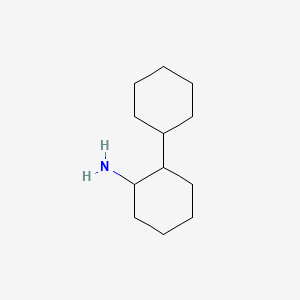

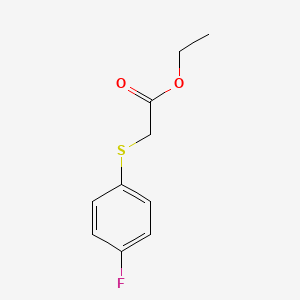

N-(4-methoxyphenyl)-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxyphenyl)-3-phenylpropanamide, commonly known as modafinil, is a eugeroic drug that is used to promote wakefulness and alertness. It was first approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of narcolepsy, a disorder that causes excessive daytime sleepiness. Since then, modafinil has been used off-label for a variety of other conditions, such as shift work sleep disorder, attention deficit hyperactivity disorder (ADHD), and depression.

Applications De Recherche Scientifique

Synthesis of Formazan Dyes

N-(4-methoxyphenyl)-3-phenylpropanamide: is utilized in the synthesis of formazan dyes. These dyes are known for their intense color and are used as analytical reagents in redox reactions . The compound serves as a precursor in the formation of formazan by reacting with diazonium chloride, which is then used for various analytical purposes.

Ligand for Metal Complex Formation

Due to the presence of the azohydrazone group in formazan synthesized from N-(4-methoxyphenyl)-3-phenylpropanamide , it can act as a ligand for metal complex formation . This application is significant in coordination chemistry where these complexes are studied for their structural and electronic properties.

Biological Activity Studies

The compound’s derivatives, particularly those containing the 1,2,3-triazole moiety, exhibit significant biological activities . Research into these activities can lead to the development of new medications or therapeutic agents, given the versatility of nitrogen-containing heterocycles in medicinal chemistry.

Heterocyclic Compound Synthesis

N-(4-methoxyphenyl)-3-phenylpropanamide: is a key starting material in the synthesis of heterocyclic compounds . These compounds are crucial in synthetic chemistry and pharmaceuticals, offering a wide range of applications due to their stability and biological relevance.

Drug Design and Pharmacokinetics

The compound and its derivatives are subjects of drug design studies, where their interactions with biological targets are analyzed . This includes evaluating their potential as inhibitors for specific proteins involved in disease pathways, contributing to the development of new drugs.

Molecular Docking and Simulation

In silico studies involving N-(4-methoxyphenyl)-3-phenylpropanamide include molecular docking and dynamic simulations . These studies predict how the compound and its derivatives interact at the molecular level with various biological targets, aiding in the understanding of their mechanism of action.

Spectroscopic Analysis

The compound is also used in spectroscopic analysis to determine its structure and the structures of its derivatives . Techniques like IR spectroscopy provide insights into the functional groups present and help in confirming the identity of synthesized compounds.

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXWZGXJTQCYCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302986 |

Source

|

| Record name | N-(4-methoxyphenyl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-3-phenylpropanamide | |

CAS RN |

97754-31-9 |

Source

|

| Record name | N-(4-methoxyphenyl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1296255.png)

![6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1296263.png)

![2-{[(2-Oxo-2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B1296271.png)